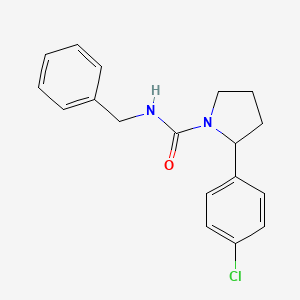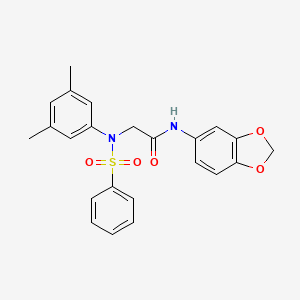![molecular formula C16H26N2OS B5965439 [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5965439.png)
[1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol, also known as TBPAM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TBPAM is a selective positive allosteric modulator of the GABAB receptor, which is a type of receptor that plays a crucial role in the central nervous system. In
Mechanism of Action
[1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol acts as a positive allosteric modulator of the GABAB receptor, which means that it enhances the activity of the receptor without directly binding to its active site. The GABAB receptor is a type of receptor that is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. By enhancing the activity of the GABAB receptor, [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol can improve the function of the central nervous system and potentially treat various neurological disorders.
Biochemical and Physiological Effects:
[1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including increased GABAB receptor activity, improved cognitive function, and reduced anxiety and depression. In animal studies, [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has been shown to enhance memory and learning, reduce seizure activity, and improve motor coordination. [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to enhance GABAB receptor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol in lab experiments is its selectivity for the GABAB receptor, which allows for specific modulation of this receptor without affecting other receptors. [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol is also relatively stable and can be synthesized in high yields and purity, making it suitable for various research applications. However, one limitation of using [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol, including the development of new analogs with improved selectivity and potency, the investigation of its potential therapeutic applications in various neurological disorders, and the study of its mechanism of action at the molecular level. Additionally, [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol may have potential applications in other fields, such as synthetic chemistry and materials science, which could be explored in future research.
Synthesis Methods
The synthesis of [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol involves several steps, starting with the reaction of 3-thienylmethylamine with 1,3-bis(bromomethyl)benzene to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of sodium hydride to form the final product, [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol. The synthesis method for [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has been optimized to produce high yields and purity, making it suitable for various research applications.
Scientific Research Applications
[1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has been shown to enhance the activity of the GABAB receptor, which can lead to improved cognitive function and memory. In pharmacology, [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has been investigated as a potential treatment for various neurological disorders, such as epilepsy and depression. In medicinal chemistry, [1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol has been used as a tool to study the structure and function of the GABAB receptor.
properties
IUPAC Name |
[1-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c19-12-14-3-7-18(8-4-14)16-2-1-6-17(11-16)10-15-5-9-20-13-15/h5,9,13-14,16,19H,1-4,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQZPOJKIMSCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B5965371.png)
![3-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoic acid](/img/structure/B5965377.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5965392.png)
![3-methyl-1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B5965397.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B5965404.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5965421.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B5965431.png)

![{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B5965457.png)